[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized using different methods. The purpose of
Mechanism of Action
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This compound binds to the transporters and prevents the reuptake of the neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychostimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The inhibition of the DAT, NET, and SERT by this compound leads to an increase in the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This increase in neurotransmitter concentration can lead to various biochemical and physiological effects. For example, an increase in dopamine concentration can lead to an increase in motivation, pleasure, and reward. An increase in norepinephrine concentration can lead to an increase in arousal and attention. An increase in serotonin concentration can lead to an improvement in mood and a decrease in anxiety.
Advantages and Limitations for Lab Experiments
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has several advantages for lab experiments. It is a highly potent inhibitor of the DAT, NET, and SERT, making it a useful tool for studying the role of these transporters in various physiological and pathological processes. However, this compound has some limitations as well. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects on other neurotransmitter systems and receptors are not well understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol. One direction is to study its effects on other neurotransmitter systems and receptors to gain a better understanding of its mechanism of action. Another direction is to investigate its potential therapeutic applications in various psychiatric disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in research and potentially lead to the development of new drugs.
Scientific Research Applications
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin. This mechanism of action makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGWRMGBXYLDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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